5-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
Description
5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring and a furan-2-carboxamide group
Properties
Molecular Formula |
C17H10BrN3O2S |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H10BrN3O2S/c18-14-7-6-13(23-14)15(22)20-11-4-1-3-10(9-11)16-21-12-5-2-8-19-17(12)24-16/h1-9H,(H,20,22) |
InChI Key |
YXEXSIWCDIAXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves the following steps:
-
Formation of Thiazolo[5,4-b]pyridine Scaffold: : The initial step involves the construction of the thiazolo[5,4-b]pyridine scaffold. This can be achieved through the annulation of a thiazole ring to a pyridine derivative. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
-
Coupling with Phenyl Ring: : The next step involves coupling the thiazolo[5,4-b]pyridine scaffold with a phenyl ring. This can be achieved through a Suzuki cross-coupling reaction, where the thiazolo[5,4-b]pyridine derivative is reacted with a phenylboronic acid in the presence of a palladium catalyst .
-
Introduction of Furan-2-Carboxamide Group: This can be achieved through the reaction of the intermediate compound with furan-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the microwave-assisted reactions and large-scale palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions involving thiazolo[5,4-b]pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives, which are known to exhibit anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo[5,4-b]pyridine scaffold and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring fused with a pyran ring and exhibit diverse biological activities.
Indole Derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities.
Uniqueness
5-BROMO-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of a thiazolo[5,4-b]pyridine scaffold with a phenyl ring and a furan-2-carboxamide group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
